molecular formula C21H21N3O4S B2444414 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1040636-74-5

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Cat. No.: B2444414
CAS No.: 1040636-74-5
M. Wt: 411.48
InChI Key: ZZRKHAWFHADSHB-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties has shown significant biological potency. These compounds have been evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The highest potency was observed in one of the synthesized compounds. Additionally, in vitro antibacterial and antifungal activities were documented, showing effectiveness against pathogenic strains. Molecular docking studies suggest potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Ultrasound-promoted Synthesis

A regioselective synthesis of fused polycyclic pyrazolopyridines was achieved through a three-component reaction facilitated by ultrasound irradiation. This method provided excellent yields in a short time, indicating a green and efficient approach to synthesizing these compounds, which could have diverse applications in material science and medicinal chemistry (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Antimicrobial Activity

Another study focused on the synthesis and evaluation of antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds demonstrated significant antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, suggesting their potential as powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Corrosion Inhibition

Research into pyrazole derivatives has also extended into the field of corrosion inhibition, where compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate showed effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. The study highlights the potential industrial applications of these compounds in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Luminescent Materials

In the field of materials science, research on heteroleptic mononuclear cyclometalated complexes incorporating pyrazole and pyridine ligands has revealed their potential in color tuning for light-emitting devices. These studies provide insights into the synthesis, structure, and photophysical properties of these complexes, highlighting their applicability in developing organic light-emitting devices (OLEDs) and other photonic applications (Stagni et al., 2008).

Properties

IUPAC Name

methyl 4-(1,1-dioxothiolan-3-yl)-6-phenyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-21(25)17-15-8-5-9-16(15)22-20-18(17)19(13-6-3-2-4-7-13)23-24(20)14-10-11-29(26,27)12-14/h2-4,6-7,14H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRKHAWFHADSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.